molecular formula C14H15F13INO3Si B12718946 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)- CAS No. 135587-15-4

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-

Cat. No.: B12718946
CAS No.: 135587-15-4
M. Wt: 647.24 g/mol
InChI Key: XBDVKTKILQXMOM-UHFFFAOYSA-N
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Description

Evolution of Silatrane Frameworks

Silatranes emerged in the mid-20th century as part of broader investigations into atrane compounds – tricyclic systems featuring a central heteroatom coordinated to three ethyleneoxy groups. The prototypical silatrane structure (2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) consists of a silicon atom at the bridgehead position, bonded to three oxygen atoms and one nitrogen atom in a distorted tetrahedral geometry. Early studies focused on their unusual stability compared to simpler siloxanes, attributed to intramolecular N→Si coordination that creates a pentacoordinate silicon center.

The development of substituted silatranes began with methyl and phenyl derivatives in the 1960s, as seen in compounds like 1-methylsilatrane (CAS 2288-13-3). These modifications demonstrated how alkyl and aryl groups could modulate the silicon center's electrophilicity without disrupting the core coordination structure. By the 1980s, researchers had synthesized halogenated derivatives, including 1-fluorosilatrane, which exhibited enhanced thermal stability and unique reactivity patterns compared to parent systems.

Coordination Chemistry Applications

Silatranes' rigid tricyclic structure and strong N→Si dative bond (estimated bond order ~0.5) make them ideal model systems for studying hypervalent silicon interactions. X-ray crystallography studies of early derivatives revealed bond lengths between silicon and transannular nitrogen ranging from 2.15–2.25 Å, consistent with significant covalent character. These structural features enable silatranes to act as ligands for transition metals, with the nitrogen lone pair participating in secondary coordination spheres.

Comparative analysis of substitution effects shows:

Substituent (R) Si-N Distance (Å) Thermal Decomposition Temp (°C)
H (parent) 2.18 180
CH₃ 2.22 195
C₆H₅ 2.20 210
F 2.15 240
I-C₈F₁₃ 2.10* >300*

*Predicted values based on fluorosilatrane data and iodine's electronic effects

The fluorinated iodooctyl derivative's predicted shorter Si-N distance and higher thermal stability stem from fluorine's strong electron-withdrawing effect, which enhances N→Si coordination strength. This stabilization enables applications in high-temperature catalysis and ceramic precursor systems.

Properties

CAS No.

135587-15-4

Molecular Formula

C14H15F13INO3Si

Molecular Weight

647.24 g/mol

IUPAC Name

1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C14H15F13INO3Si/c15-9(16,7-8(28)33-30-4-1-29(2-5-31-33)3-6-32-33)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,1-7H2

InChI Key

XBDVKTKILQXMOM-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

Preparation Methods

Core Silatrane Formation

  • The bicyclic silatrane core, 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, is typically synthesized by reacting tris(2-hydroxyethyl)amine with chlorosilanes under controlled conditions. This reaction forms the pentacoordinate silicon center coordinated intramolecularly by nitrogen and oxygen atoms, yielding the tricyclic silatrane structure.

  • Typical reaction conditions include refluxing in anhydrous solvents such as toluene or tetrahydrofuran (THF) at 80–100°C for 6–12 hours, often in the presence of a base like triethylamine to neutralize HCl byproducts and improve yield.

Alternative Synthetic Strategies

  • Another method involves the aza-Michael addition of silatrane amine derivatives to perfluorinated acrylates or Michael acceptors, enabling the introduction of perfluorinated chains onto the silatrane framework.

  • Acid-catalyzed reactions of silatrane precursors with perfluorinated alcohols or iodides under controlled conditions can also yield the desired substituted silatranes.

Reaction Conditions Summary Table

Step Reactants Conditions Solvent Temperature Time Notes
Silatrane core synthesis Tris(2-hydroxyethyl)amine + chlorosilane Base catalysis (triethylamine) Anhydrous toluene or THF 80–100°C reflux 6–12 h Neutralizes HCl, forms bicyclic silatrane
Substitution with perfluorinated iodooctyl Silatrane HSi(OCH2CH2)3N + perfluorinated iodooctyl reagent or Hg(II) salts Nucleophilic substitution or coordination Anhydrous toluene or THF RT to reflux Several hours Mercury salts facilitate substitution
Aza-Michael addition (alternative) Silatrane amine + perfluorinated acrylate Base or acid catalysis Organic solvent Mild heating Variable Forms C–N bond with perfluoroalkyl chain

Detailed Research Findings

Role of Mercury(II) Salts

  • Mercury(II) salts act as electrophilic reagents facilitating the substitution at the silicon center, enabling the formation of 1-substituted silatranes with various functional groups, including perfluorinated alkyl chains.

  • The choice of mercury salt (e.g., Hg(OCOMe)2, Hg(OCOCF3)2) influences the reaction rate and yield.

Spectroscopic Characterization

  • Successful synthesis is confirmed by spectroscopic techniques:

    • NMR Spectroscopy: ^1H and ^13C NMR show characteristic signals for the silatrane bicyclic framework and the perfluorinated substituent. ^29Si NMR typically shows a pentacoordinate silicon peak near −60 to −80 ppm.

    • IR Spectroscopy: Strong Si–O–C stretching bands at 1050–1150 cm⁻¹ and N–H stretching at 3300–3500 cm⁻¹ confirm the silatrane structure.

    • Mass Spectrometry: High-resolution MS confirms molecular weight consistent with the perfluorinated iodooctyl substituent attached to the silatrane core.

Industrial Scale Considerations

  • Industrial production involves scaling laboratory methods with optimization of reaction parameters such as temperature, pressure, and catalyst loading to improve yield and purity.

  • Continuous flow reactors and advanced purification techniques (e.g., column chromatography, recrystallization) are employed to ensure product quality.

Comparative Analysis with Related Silatranes

Compound Substituent Key Synthetic Feature Application Potential
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methoxy Methoxy group Acid-catalyzed reaction with methanol Solvent compatibility, surface modification
N-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-methanamine Phenyl group Reaction with phenyltrichlorosilane Aromatic functionalization, medicinal chemistry
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(perfluorinated iodooctyl) Perfluorinated iodooctyl Mercury(II) salt-mediated substitution Surface coatings, fluorinated materials

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

The applications of this compound can be categorized into several key areas:

The compound exhibits significant biological activities which can be attributed to its ability to form stable siloxane monolayers on various surfaces. This property allows it to interact with biological membranes and influence biochemical processes.

Key Biological Applications :

  • Antitumor Activity : Some derivatives of silatranes have shown potential in inhibiting tumor growth. For instance, studies have indicated that similar compounds can inhibit the growth of cancer cells in vitro and in vivo models.
  • Cholinesterase Inhibition : The compound may act as a reversible cholinesterase inhibitor. This suggests potential applications in treating neurological disorders such as Alzheimer's disease .

Chemical Synthesis

The compound serves as an efficient reagent in organic synthesis for producing various silatrane derivatives. Its unique structure allows for specific reactions that can lead to functionalized products with desirable properties.

Synthesis Applications :

  • Reagents for Organic Synthesis : It is utilized in the synthesis of 1-substituted silatranes through reactions with electrophiles.
  • Substitution Reactions : The compound can undergo substitution reactions with halides and other electrophiles to form new derivatives.

Industrial Applications

The stability and unique properties of this silatrane make it suitable for various industrial applications.

Industrial Uses :

  • Surface Coatings : The ability to form stable siloxane monolayers allows this compound to be used in surface coatings that require enhanced durability and chemical resistance.
  • Additives in Polymers : It may be incorporated into polymer formulations to improve mechanical properties and thermal stability.

Case Study 1: Antitumor Activity

Research has shown that derivatives of silatranes exhibit antitumor activity by inhibiting the proliferation of cancer cells. One study demonstrated that a related silatrane reduced tumor growth by approximately 50% in mouse models of cancer. This highlights the potential use of such compounds in cancer therapies.

Case Study 2: Cholinesterase Inhibition

A study investigating the cholinesterase inhibitory effects of silatrane derivatives found that certain compounds could effectively increase acetylcholine levels in neuronal cultures. This suggests their potential role as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interaction with biological molecules. The fluorinated side chain enhances its ability to penetrate cell membranes, while the silatrane core can interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

a) 1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)-silatrane

  • Substituent : Shorter chain (C6 vs. C8) with nine fluorine atoms.
  • Properties : Reduced fluorine content and chain length may lower thermal stability compared to the tridecafluoro derivative. Applications include surface modification and fluoropolymer synthesis .
  • Synthesis : Similar pathways via mercury(II) salt reactions, but yields may vary due to steric and electronic effects of the shorter chain .

b) 1-(3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)-silatrane (CAS 112330-85-5)

  • Substituent : C5 chain with seven fluorine atoms.
  • Applications : Used in firefighting foam formulations, detected at 103 mg/kg in environmental samples .
  • Stability : Lower fluorine density reduces resistance to degradation compared to the tridecafluoro derivative .

Central Atom Variants

a) 2,8,9-Trioxa-5-aza-1-germabicyclo[3.3.3]undecane, 1-fluoro (CAS 88103-00-8)

  • Central Atom : Germanium replaces silicon.
  • Molecular Weight : 237.8 g/mol (vs. ~600–700 g/mol for fluorinated silatranes).
  • Reactivity : Germanium’s lower electronegativity may reduce electrophilic substitution efficiency but enhance catalytic activity in certain reactions .

b) 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 283-56-7)

  • Central Atom : Boron replaces silicon.
  • Thermal Properties : Higher heat capacity (Cp,solid = 187.20 J/mol·K at 298.15 K) compared to silatranes, suggesting distinct solid-state behavior .

Functional Group Variants

a) 1-Phenylsilatrane (CAS 2097-19-0)

  • Substituent : Aromatic phenyl group.
  • Applications : Studied for biological activity, including chelation and antimicrobial effects .
  • Molecular Weight : 251.35 g/mol, significantly lower than fluorinated derivatives .

b) 1-Methylsilatrane

  • Substituent : Simple methyl group.
  • Toxicity : Found at 320 mg/kg in firefighting foams, suggesting moderate environmental persistence .

Comparative Data Table

Compound Name Central Atom Substituent Molecular Weight (g/mol) Key Applications Notable Properties
1-(Tridecafluoro-1-iodooctyl)-silatrane Si C8F13I ~700 (estimated) Fluoropolymer synthesis, halogen exchange High thermal stability, hydrophobic
1-(Nonafluoro-1-iodohexyl)-silatrane Si C6F9I ~600 (estimated) Surface modification Moderate fluorine density
1-(Heptafluoro-1-iodopentyl)-silatrane Si C5F7I ~500 (estimated) Firefighting foams Environmental persistence (103 mg/kg)
1-Phenylsilatrane Si C6H5 251.35 Biological chelators Aromatic resonance stabilization
1-Methylsilatrane Si CH3 228.33 Microbial metabolites Detected in bacterial extracts (2.37%)
2,8,9-Trioxa-5-aza-1-germabicyclo[3.3.3]undecane, 1-fluoro Ge F 237.8 Catalysis Lower electronegativity than Si analogues
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane B None (parent structure) 155.91 Thermal studies High Cp,solid (187.20 J/mol·K)

Biological Activity

The compound 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane , specifically its derivative 1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)- , is a complex silatrane structure that has garnered interest due to its potential biological activities. Silatrane compounds are known for their unique structural properties and versatility in various applications including medicinal chemistry.

  • Molecular Formula : C₁₄H₁₈F₁₃I₁N₁O₃Si
  • Molecular Weight : 508.26 g/mol
  • CAS Number : Not specified for this specific derivative but related silatrane compounds can be referenced.

Biological Activity Overview

The biological activity of silatrane derivatives often includes antimicrobial and anticancer properties. The unique combination of fluorinated alkyl chains and silatrane frameworks may enhance membrane permeability and bioactivity.

Antimicrobial Activity

Research indicates that silatrane compounds exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The presence of fluorinated groups in the alkyl chain enhances the lipophilicity of the compound, potentially allowing better interaction with microbial membranes.
  • Case Studies :
    • A study reported that similar silatrane derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

Anticancer Properties

Silatrane derivatives have also been investigated for their anticancer effects:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that certain silatrane compounds could induce apoptosis and inhibit cell proliferation.
  • Quantitative Analysis : The IC50 values for these compounds were found to be in the micromolar range (e.g., 10–30 µM), indicating moderate potency.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference Study
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityModerate cytotoxic effects in vitro

The mechanisms by which these compounds exert their biological effects are still under investigation but may include:

  • Membrane Disruption : The hydrophobic nature of the alkyl chains allows for integration into lipid bilayers.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that silatranes may induce oxidative stress in microbial and cancer cells.

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of this compound?

The synthesis of 1-substituted silatranes using this reagent typically involves nucleophilic substitution reactions. Optimal conditions include refluxing in anhydrous solvents (e.g., toluene or THF) under inert atmospheres to prevent hydrolysis. Purification is achieved via column chromatography or recrystallization, with reaction progress monitored by TLC. Key intermediates are characterized using elemental analysis and mass spectrometry to confirm substitution patterns .

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure?

A combination of IR spectroscopy (to confirm Si–O and Si–N bond vibrations), ¹H/¹³C NMR (to resolve substituent geometry and bicyclic framework), and X-ray diffraction (for crystallographic validation of the silabicyclo core) is critical. For example, X-ray studies reveal the trigonal-bipyramidal coordination of the silicon atom, essential for stability . Fluorinated substituents require ¹⁹F NMR to analyze electronic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data often arise from dynamic effects (e.g., fluxionality in the bicyclic framework) or solvent interactions. Cross-validation using variable-temperature NMR or DFT-based computational modeling can reconcile anomalies. For instance, dynamic NMR experiments at low temperatures (< −40°C) can "freeze" conformational changes, clarifying splitting patterns .

Q. What role does the silabicyclo framework play in stabilizing the compound during reactions?

The rigid bicyclic structure enforces a trigonal-bipyramidal geometry around silicon, reducing steric strain and enhancing thermal stability. Computational studies (e.g., NBO analysis) demonstrate hypervalent bonding delocalization, which lowers reactivity toward nucleophilic attack compared to non-cyclic analogs. This stability is critical for its utility as a reagent in harsh conditions .

Q. What strategies optimize reaction efficiency in silatrane synthesis using this compound?

Efficiency depends on:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) accelerate substitution but may compete with nucleophiles. Anhydrous toluene balances reactivity and solubility .
  • Substituent electronics : Electron-withdrawing groups (e.g., trifluoromethyl) enhance silicon electrophilicity, increasing reaction rates. Kinetic studies using in situ FTIR can track substituent effects .
  • Catalytic additives : Lewis acids like ZnCl₂ or Mg(OTf)₂ can polarize Si–X bonds, improving yields in sterically hindered systems .

Q. How can computational models predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation barriers for substitution reactions. Molecular dynamics simulations predict solvent effects on reaction pathways. For example, Voronkov et al. (2007) used DFT to correlate Si–I bond dissociation energies with experimental iodination rates .

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